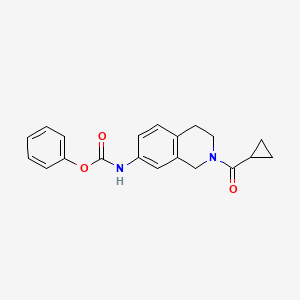![molecular formula C17H12N4O B3002192 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-56-6](/img/structure/B3002192.png)
7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenoxyphenyl group attached at the 7-position.
作用机制
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to inhibit enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in immune response and cell growth .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects . These effects are likely a result of the inhibition of their target enzymes and the subsequent disruption of the associated biochemical pathways.
生化分析
Biochemical Properties
7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular responses. Additionally, 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with receptor proteins, influencing signal transduction processes.
Cellular Effects
The effects of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . It also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . This inhibition leads to downstream effects on cell signaling and gene expression. The compound also influences transcription factors, altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained interaction with target biomolecules . Its degradation products may also have biological activity, contributing to the overall effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside, it can accumulate in specific tissues, depending on its affinity for certain cellular components. This distribution pattern influences its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence apoptotic pathways. This localization determines the precise cellular processes affected by the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This method allows for the synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave-mediated reactions or catalysis by Schiff base complexes. These methods are scalable and can be optimized for high yields and purity.
化学反应分析
Types of Reactions: 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions, which are useful for the synthesis of complex heterocyclic structures .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc (II) complexes. Reaction conditions often involve microwave irradiation or mild heating in the presence of a catalyst .
Major Products: The major products formed from the reactions of this compound include various substituted triazolopyrimidines, which can exhibit diverse biological activities .
科学研究应用
7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in material sciences due to its unique structural properties . The compound is also studied for its potential as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 .
相似化合物的比较
Similar Compounds: Similar compounds to 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which imparts distinct biological properties. This compound has shown promising results as an enzyme inhibitor and in the treatment of various diseases, making it a valuable target for further research and development .
属性
IUPAC Name |
7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-4-14(5-3-1)22-15-8-6-13(7-9-15)16-10-11-18-17-19-12-20-21(16)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKQBPDYBOFHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
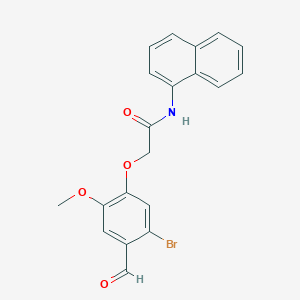
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)
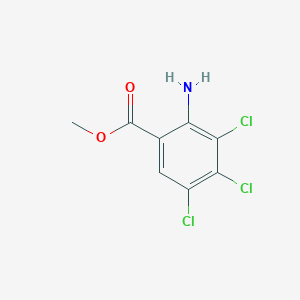
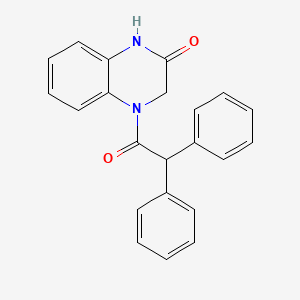
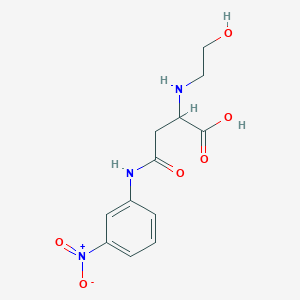
![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)
![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)
![ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3002119.png)

![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)
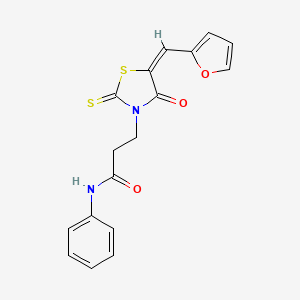
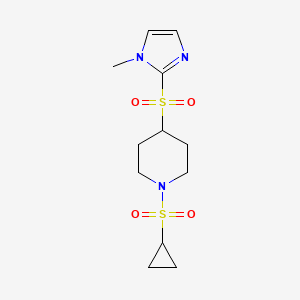
![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)
